Cas no 80087-23-6 (1-Butanone,1-cyclohexyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-)
80087-23-6 structure
Product Name:1-Butanone,1-cyclohexyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-
Numero CAS:80087-23-6
MF:C17H22N4OS
MW:330.447782039642
CID:727266
PubChem ID:133363
Update Time:2025-04-19
1-Butanone,1-cyclohexyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanone,1-cyclohexyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-
- 1-cyclohexyl-4-(1-phenyl-5-tetrazolyl)thio-1-butanone
- 1-cyclohexyl-4-(1-phenyltetrazol-5-yl)sulfanylbutan-1-one
- 1-Butanone, 1-cyclohexyl-4-((1-phenyl-1H-tetrazol-5-yl)thio)-
- 1-Cyclohexyl-4-((1-phenyl-1H-tetrazol-5-yl)thio)-1-butanone
- 1-Cyclohexyl-4-((1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl)butan-1-one
- 1-Butanone, 1-cyclohexyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-
- DTXSID50230072
- 1-Cyclohexyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone
- SCHEMBL10968674
- 80087-23-6
- 1-Cpttb
- 3KLH9AB24P
-
- Inchi: 1S/C17H22N4OS/c22-16(14-8-3-1-4-9-14)12-7-13-23-17-18-19-20-21(17)15-10-5-2-6-11-15/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2
- Chiave InChI: HNNQYYDGTCRRIK-UHFFFAOYSA-N
- Sorrisi: S(C1=NN=NN1C1C=CC=CC=1)CCCC(C1CCCCC1)=O
Proprietà calcolate
- Massa esatta: 330.151432
- Massa monoisotopica: 330.151432
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 7
- Complessità: 370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: 4.2
- Superficie polare topologica: 86
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 526.5°C at 760 mmHg
- Punto di infiammabilità: 272.2°C
- Indice di rifrazione: 1.659
1-Butanone,1-cyclohexyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]- Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
80087-23-6 (1-Butanone,1-cyclohexyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti